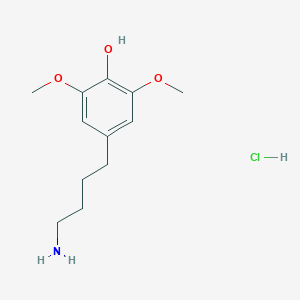

4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride

描述

4-(4-Aminobutyl)-2,6-dimethoxyphenol hydrochloride is a phenolic derivative characterized by a 2,6-dimethoxyphenol core substituted with a 4-aminobutyl group at the para position and a hydrochloride counterion. The molecular formula is C₁₂H₁₈NO₃·HCl (assuming a butyl chain; see structural analogs in and ). Its structure confers both hydrophilic (amine and hydroxyl groups) and lipophilic (methoxy and alkyl chain) properties, making it relevant for pharmacological and chemical applications.

属性

IUPAC Name |

4-(4-aminobutyl)-2,6-dimethoxyphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-15-10-7-9(5-3-4-6-13)8-11(16-2)12(10)14;/h7-8,14H,3-6,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDQVKCOFSMMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride typically involves a multi-step process. One common method starts with the alkylation of 2,6-dimethoxyphenol using 4-bromobutylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

化学反应分析

Types of Reactions

4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Halogenating agents like thionyl chloride or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while reduction of the nitro group results in the formation of an amine.

科学研究应用

4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in cellular signaling pathways.

Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various pharmaceuticals.

作用机制

The mechanism of action of 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride involves its interaction with specific molecular targets within cells. It is believed to modulate neurotransmitter systems, ion channels, and nitric oxide synthesis, which are crucial for its biological effects. The compound’s ability to interact with these targets makes it a promising candidate for further research into its therapeutic potential .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Compounds with the 2,6-dimethoxyphenol core exhibit diverse biological activities depending on substituents. Key comparisons include:

Key Insights :

- Alkyl Chain Length and Functional Groups: The 4-aminobutyl group in the target compound may enhance solubility and receptor binding compared to shorter chains (e.g., 3-aminopropyl in ).

- Metabolic Stability: Allyl and morpholino esters (e.g., M&B 16,573) undergo enzymatic hydrolysis, releasing toxic metabolites, whereas primary amines (as in the target) might exhibit different metabolic pathways.

Key Insights :

- Solubility: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs like 2,6-dimethoxyphenol, which is primarily used in lignin chemistry.

- Synthetic Complexity: Introduction of the aminobutyl group requires multi-step synthesis (alkylation followed by amination), contrasting with simpler methyl or allyl derivatives.

Toxicity and Metabolic Pathways

- Toxicity in Model Organisms: M&B 16,573 (morpholino ester) causes fatal toxicity in cats due to conversion to 2,6-dimethoxyquinone, a reactive electrophile. In contrast, 4-allyl derivatives avoid this toxicity, suggesting that electron-withdrawing substituents (e.g., esters) increase metabolic instability.

- Protective Agents: Sulfhydryl compounds (e.g., cysteine) neutralize electrophilic metabolites in dimethoxyquinone derivatives. This mechanism may extend to the target compound if similar metabolites form.

生物活性

4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride is a phenolic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a 2,6-dimethoxyphenol core with an aminobutyl side chain. Its hydrochloride form enhances its solubility in aqueous environments, facilitating biological assays and therapeutic applications.

Chemical Structure

| Component | Description |

|---|---|

| Core Structure | 2,6-Dimethoxyphenol |

| Side Chain | 4-Aminobutyl |

| Salt Form | Hydrochloride |

Antioxidant Properties

Research indicates that compounds similar to 4-(4-Aminobutyl)-2,6-dimethoxyphenol exhibit significant antioxidant activity. The presence of methoxy groups in the phenolic structure contributes to free radical scavenging capabilities. Studies have demonstrated that such compounds can reduce oxidative stress in various cellular models, potentially mitigating damage associated with chronic diseases.

Cytotoxicity and Anticancer Activity

Several studies have evaluated the cytotoxic effects of related phenolic compounds on cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Methodology : MTT assay was utilized to determine cell viability after treatment with varying concentrations of the compound.

- Findings : Compounds similar in structure showed IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating moderate cytotoxicity.

The biological effects of 4-(4-Aminobutyl)-2,6-dimethoxyphenol are hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to growth and apoptosis.

Study 1: Antioxidant Activity Assessment

A study conducted on a series of dimethoxyphenol derivatives, including 4-(4-Aminobutyl)-2,6-dimethoxyphenol, assessed their ability to scavenge free radicals. The results indicated a dose-dependent relationship with antioxidant capacity.

Study 2: Cytotoxicity on Cancer Cell Lines

In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in cell viability in HeLa cells. The study reported:

- Concentration : 20 µM

- Cell Viability Reduction : Approximately 70% compared to control.

These findings suggest potential applications in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(4-Aminobutyl)-2,6-dimethoxyphenol, a comparison with other phenolic compounds is essential.

| Compound | Antioxidant Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| 4-Vinyl-2,6-dimethoxyphenol | High | 15 µM | Free radical scavenging |

| Canolol (from canola oil) | Moderate | 25 µM | Enzyme inhibition |

| Curcumin | High | 10 µM | Receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。